Deoxycorticosterone-d8

LC-MS/MS Isotope Dilution Mass Spectrometry Steroid Quantification

In clinical steroid profiling and ADME studies, using unlabeled or lower-deuterated analogs as internal standards introduces quantitative errors due to ion suppression, isotopic cross-talk, or differential extraction. Deoxycorticosterone-d8 is the optimal solution, engineered as a stable isotope-labeled internal standard (SIL-IS) for IDMS. - ≥98% isotopic enrichment with a +8 Da mass shift, ensuring unambiguous MS discrimination without isotopic cross-contamination. - Co-elutes with endogenous DOC, fully correcting for matrix effects and extraction variability across serum, plasma, and tissue homogenates. - ISO 17034-certified reference material available, meeting FDA/EMA guidance for ANDA/NDA bioanalytical method validation.

Molecular Formula C21H30O3
Molecular Weight 338.5 g/mol
Cat. No. B588441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycorticosterone-d8
Synonyms21-Hydroxypregn-4-ene-3,20-dione-d8;  11-Deoxycorticosterone-d8;  11-Dehydroxy-_x000B_corticosterone-d8;  11-Desoxycorticosterone-d8;  21-Hydroxy-3,20-dioxopregn_x000B_-4-ene-d8;  21-Hydroxy-4-pregnane-3,20-dione-d8;  21-Hydroxyprogesterone-d8;  Cortexone-d8;  DOC-d8;  D
Molecular FormulaC21H30O3
Molecular Weight338.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D
InChIKeyZESRJSPZRDMNHY-JRMIWGODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxycorticosterone-d8 for Quantitative LC-MS/MS


Deoxycorticosterone-d8 (CAS 55487-63-3; molecular formula C21H22D8O3; molecular weight 338.51) is the octadeuterated isotopologue of the endogenous mineralocorticoid steroid 11-deoxycorticosterone (DOC) . With eight hydrogen atoms replaced by deuterium (²H), this compound is engineered specifically to serve as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) in both research and clinical laboratory settings [1]. As a labeled analog of DOC—an aldosterone precursor produced by the adrenal cortex that acts as a mineralocorticoid receptor agonist—this compound enables precise quantification of endogenous DOC levels in biological matrices including serum, plasma, and tissue homogenates [2].

Deoxycorticosterone-d8 vs. Lower-Deuterated Analogs


In quantitative LC-MS/MS analysis of endogenous steroids, generic substitution of the internal standard with unlabeled DOC, structurally related steroids, or even lower-deuterated analogs (e.g., DOC-d3 or DOC-d4) introduces quantifiable analytical error that compromises data integrity [1]. Unlabeled DOC cannot be distinguished from endogenous analyte by mass spectrometry, rendering isotope dilution impossible [2]. Chemically similar steroids (e.g., corticosterone, aldosterone) exhibit differential chromatographic retention times and ionization efficiencies under ESI or APCI conditions, failing to co-elute with the target analyte and thus providing incomplete correction for matrix effects and ion suppression/enhancement [3]. Critically, lower-deuterated isotopologues (d4, d3) present a documented risk of isotopic cross-contamination and insufficient mass shift from the unlabeled parent, which can cause misdetection and inaccurate quantification due to natural abundance isotopic overlap or incomplete mass separation [4].

Deoxycorticosterone-d8 Quantitative Differentiation


Isotope Dilution with Distinct Mass Shift

In LC-MS/MS-based steroid quantification using multiple reaction monitoring (MRM), Deoxycorticosterone-d8 provides a baseline mass shift of +8 Da relative to unlabeled DOC, enabling unambiguous mass spectrometric discrimination without isotopic overlap . This is superior to lower-deuterated alternatives (e.g., d3 or d4 isotopologues) where insufficient mass difference can cause cross-talk between the natural abundance M+1/M+2 isotopic envelope of the unlabeled analyte and the internal standard channel [1]. The validated MRM transitions for the derivatized oximes demonstrate this separation: unlabeled DOC oxime m/z 361.2→124.1 versus d8-DOC oxime m/z 369.4→128.1 (+8.2 Da shift) .

LC-MS/MS Isotope Dilution Mass Spectrometry Steroid Quantification

Error Prevention: d8 vs. d4 Internal Standards

A peer-reviewed method comparison study using stable isotope dilution LC-MS/MS demonstrated that the use of a d8 internal standard (versus d4) completely prevented errors including analyte misdetection and inaccurate quantification that were observed with the lower-deuterated analog [1]. While this class-level inference is derived from diquat analysis, the underlying principle—that insufficient mass difference in lower-deuterated isotopologues introduces systematic quantification errors—applies directly to steroid analysis where d8 labeling provides superior spectral separation from the unlabeled analyte's natural isotopic distribution [2].

Isotope Dilution LC-MS/MS Method Validation Analytical Error Prevention

Chemical Purity and Isotopic Enrichment

Commercial Deoxycorticosterone-d8 is supplied with documented purity specifications of 97.44% (HPLC) and deuterium isotopic enrichment of ≥98% . These specifications exceed typical non-certified analytical reagents and are essential for accurate isotope dilution calculations, as impure internal standards propagate proportional errors into final quantified analyte concentrations. In contrast, generic unlabeled DOC (non-deuterated) cannot serve as an internal standard for endogenous DOC quantification due to mass overlap, while non-validated or lower-purity deuterated analogs introduce unquantified systematic error .

Quality Control Certified Reference Material Analytical Standard

ISO 17034 Certified Reference Material Traceability

Deoxycorticosterone-d8 is available as an ISO 17034-certified reference material (CRM) produced under a quality management system accredited for reference material production [1]. This certification encompasses multi-method characterization (NMR, chromatography, mass spectrometry, IR, UV, moisture content, residue on ignition) with documented homogeneity and stability monitoring . In contrast, non-certified deuterated analogs or generic research-grade materials lack this metrological traceability, which is a specific requirement for clinical laboratory accreditation (ISO 15189) and regulatory bioanalytical method validation (FDA/EMA guidance) [2].

ISO 17034 Certified Reference Material Metrological Traceability

Matrix Effect Correction by Isotope Dilution

Stable isotope-labeled internal standards that co-elute with the target analyte provide optimal correction for matrix effects in LC-MS/MS, including ion suppression or enhancement caused by co-eluting phospholipids, salts, and other endogenous components [1]. Unlike structural analogs (e.g., corticosterone-d8 or aldosterone-d8), which exhibit differential chromatographic retention and ionization behavior, Deoxycorticosterone-d8 as an authentic isotopologue of DOC experiences identical extraction recovery, chromatographic retention, and ionization efficiency as the unlabeled analyte [2]. This is particularly critical given documented poor recovery and high variability of aldosterone, corticosterone, and deoxycorticosterone in certain LC-MS systems [3].

Matrix Effects Isotope Dilution LC-MS/MS Bioanalysis

Deuterium Scrambling Resistance

Deoxycorticosterone-d8 incorporates deuterium at eight specific positions (2,2,4,6,6,17,21,21-d8 configuration) on chemically stable carbon sites . This labeling pattern is selected to minimize hydrogen-deuterium scrambling and exchange during sample preparation, storage, and MS/MS fragmentation—a documented complication with certain deuterium-labeled internal standards where labile deuterium placement (e.g., adjacent to carbonyl groups or on exchangeable hydroxyl protons) leads to time-dependent signal drift and inaccurate quantification [1]. In contrast, 13C-labeled internal standards (e.g., 11-deoxycorticosterone-[13C3]) do not undergo H/D exchange but are typically 10-20× more expensive to synthesize and procure .

Deuterium Scrambling H/D Exchange Internal Standard Stability

Deoxycorticosterone-d8 Application Scenarios


Regulatory Bioanalytical Method Validation for ANDA/NDA

Deoxycorticosterone-d8 is optimally deployed as the internal standard in LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), where FDA/EMA guidance mandates isotope dilution with a stable isotope-labeled internal standard that co-elutes with the analyte [1]. The documented purity (>97%), isotopic enrichment (≥98%), and availability as an ISO 17034-certified reference material satisfy the regulatory requirement for metrological traceability and documented quality control [2]. The +8 Da mass shift ensures unambiguous MS discrimination without isotopic cross-talk, while the defined deuterium placement minimizes H/D scrambling during sample workup [3].

Clinical LC-MS/MS for Mineralocorticoid Disorders

In clinical laboratories performing steroid profiling for diagnosis of congenital adrenal hyperplasia, mineralocorticoid excess syndromes, or DOC-producing adrenal tumors, Deoxycorticosterone-d8 enables accurate quantification of endogenous DOC in serum and plasma [1]. Unlike immunoassays, which show documented discordance with LC-MS/MS reference methods, isotope dilution with d8-DOC corrects for patient-specific matrix effects that vary with disease state, medication, and dietary factors [2]. The method is particularly indicated when clinical presentation includes hypertension with hypokalemia, where accurate DOC measurement is essential for differential diagnosis [3].

Preclinical PK and Tissue Distribution Studies

For ADME (Absorption, Distribution, Metabolism, Excretion) studies involving DOC or DOC-based therapeutics, Deoxycorticosterone-d8 serves as the quantitative internal standard for measuring analyte concentrations in plasma, tissue homogenates, and excreta across multiple time points [1]. The deuterium labeling pattern provides stable isotopic enrichment throughout sample preparation, extraction, and LC-MS/MS analysis, ensuring that extraction recovery variations and instrument drift are fully corrected [2]. This application leverages the established principles of isotope dilution for accurate pharmacokinetic parameter calculation (Cmax, AUC, t1/2, Vd) in compliance with bioanalytical method validation guidelines [3].

Aldosterone Precursor Pathway Research

In basic and translational research examining the steroidogenic pathway from progesterone through DOC to aldosterone and corticosterone, Deoxycorticosterone-d8 enables absolute quantification of endogenous DOC pools in adrenal tissue, cell culture supernatants, and biological fluids [1]. The d8 internal standard corrects for variable extraction efficiency across different biological matrices and experimental conditions, enabling cross-study comparability of DOC concentrations reported in the literature [2]. This application is supported by established protocols using d8-DOC in comprehensive steroid profiling panels alongside other deuterated and 13C-labeled steroid internal standards [3].

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